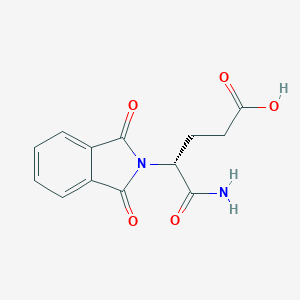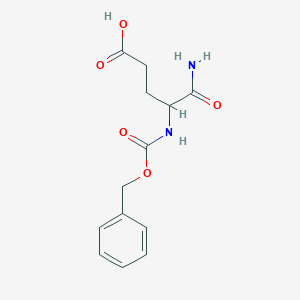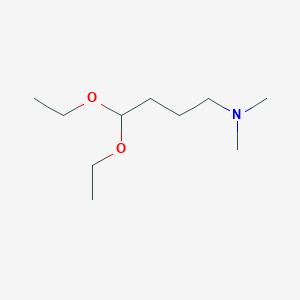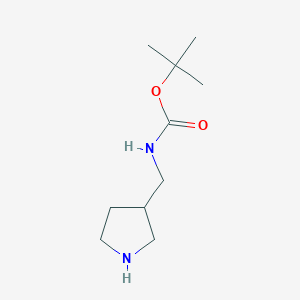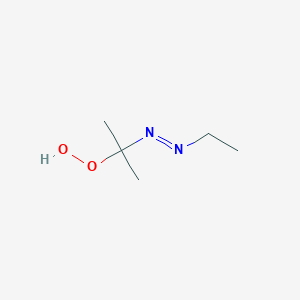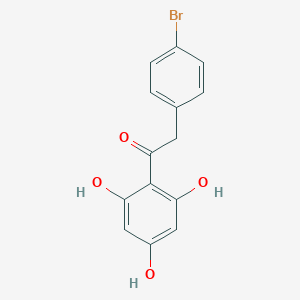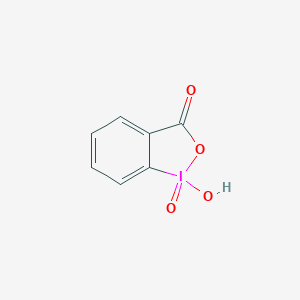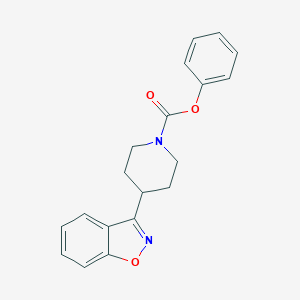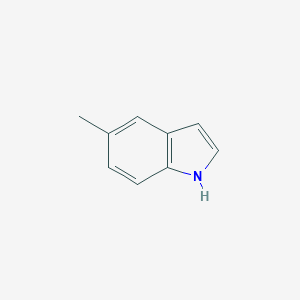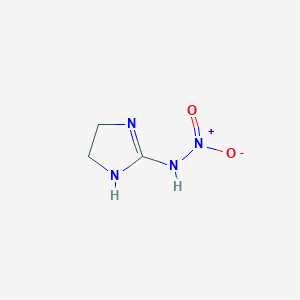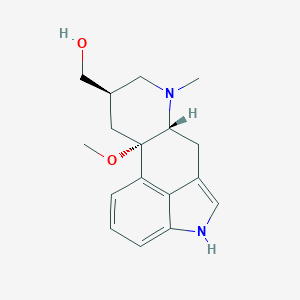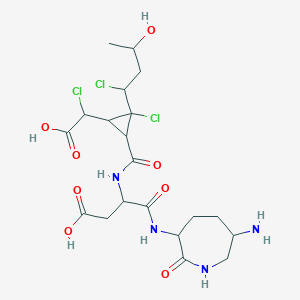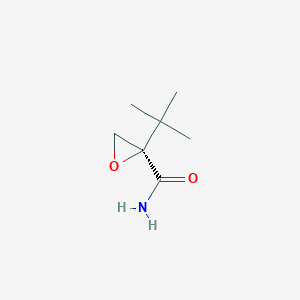![molecular formula C6H13N2O3+ B121734 [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium CAS No. 158982-85-5](/img/structure/B121734.png)
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium, also known as L-carnitine, is a naturally occurring amino acid derivative that plays a crucial role in energy metabolism. It is synthesized in the body from the amino acids lysine and methionine and is also obtained from dietary sources such as meat and dairy products. L-carnitine has been extensively studied for its potential therapeutic applications in various medical conditions.
Wirkmechanismus
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium plays a crucial role in energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria, where they are oxidized to produce energy. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium also plays a role in the removal of toxic compounds from the mitochondria. Additionally, [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have antioxidant properties and can protect cells from oxidative stress.
Biochemische Und Physiologische Effekte
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have numerous biochemical and physiological effects. It has been found to improve exercise performance by increasing the use of fat as a source of energy. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has also been found to improve insulin sensitivity and glucose uptake in skeletal muscle, which may be beneficial in the treatment of diabetes. Additionally, [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has several advantages for lab experiments. It is a naturally occurring compound that can be easily obtained from dietary sources or synthesized chemically or biologically. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium is also relatively stable and can be stored for long periods without degradation. However, one limitation of [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium is that its effects can vary depending on the dose and duration of treatment.
Zukünftige Richtungen
There are several future directions for research on [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium. One area of interest is the potential use of [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium in the treatment of cancer. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have anti-tumor effects in preclinical studies and may have potential as a cancer therapy. Another area of interest is the role of [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium in aging and age-related diseases. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have anti-aging effects in animal models and may have potential as an anti-aging therapy in humans. Additionally, the use of [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium as a dietary supplement for athletes and individuals seeking to improve exercise performance is an area of ongoing research.
Synthesemethoden
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium can be synthesized chemically or biologically. The chemical synthesis involves the reaction of N-methyl-γ-butyrolactone with trimethylamine, followed by hydrolysis and decarboxylation. The biological synthesis involves the use of microorganisms such as bacteria and fungi to produce [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium through fermentation.
Wissenschaftliche Forschungsanwendungen
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have numerous potential therapeutic applications in various medical conditions. It has been studied for its role in the treatment of cardiovascular diseases, such as angina, heart failure, and peripheral arterial disease. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has also been studied for its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been studied for its potential neuroprotective effects in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
158982-85-5 |
|---|---|
Produktname |
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium |
Molekularformel |
C6H13N2O3+ |
Molekulargewicht |
161.18 g/mol |
IUPAC-Name |
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/p+1/t3-,4-/m0/s1 |
InChI-Schlüssel |
DEFJQIDDEAULHB-IMJSIDKUSA-O |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)[NH3+] |
SMILES |
CC(C(=O)NC(C)C(=O)O)[NH3+] |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)O)[NH3+] |
Synonyme |
L-Alanine, L-alanyl-, conjugate monoacid (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



